1-(4-(Difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Description
This compound features a central ethanone scaffold substituted with:
- A 4-(difluoromethoxy)phenyl group at position 1, contributing electron-withdrawing properties and metabolic stability.
- A 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio moiety at position 2, which enhances bioactivity through hydrogen bonding and π-π interactions.
The 1,3,4-oxadiazole ring is a pharmacophoric motif known for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3S/c17-15(18)23-12-5-3-10(4-6-12)13(22)9-25-16-21-20-14(24-16)11-2-1-7-19-8-11/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRMFXJGZCXTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and the underlying mechanisms of action based on current research findings.
Synthesis
The synthesis of this compound involves several key steps, including the formation of the oxadiazole ring and the introduction of the difluoromethoxy group. A typical synthetic route includes:
- Preparation of the Oxadiazole : The oxadiazole moiety is synthesized from thioamide derivatives and appropriate carbonyl compounds.
- Formation of the Thioether : The thioether linkage is introduced via nucleophilic substitution reactions.
- Final Coupling : The difluoromethoxy group is added to the phenyl ring through electrophilic aromatic substitution.
The yield and purity of the synthesized compound are typically assessed using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing oxadiazole and pyridine moieties. For instance:
- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values typically range from 10 to 50 µM, indicating moderate to potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Sample A | MCF-7 | 25 |
| Sample B | HCT116 | 30 |
| Target Compound | MCF-7 | 15 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cellular Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Induction of Apoptosis : Studies suggest that it activates apoptotic pathways, potentially through mitochondrial dysfunction and caspase activation .
- Targeting Specific Enzymes : There is evidence that compounds with similar structures inhibit key enzymes involved in cancer cell metabolism and proliferation.
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical models:
- Study 1 : A derivative with a similar structure was tested in vivo on xenograft models of breast cancer, showing a significant reduction in tumor volume compared to controls.
- Study 2 : Another study evaluated a series of oxadiazole derivatives for their ability to inhibit telomerase activity in cancer cells, with promising results indicating potential as a therapeutic agent .
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. The presence of the oxadiazole moiety is particularly notable for its role in inhibiting cancer cell proliferation.
These values indicate that certain substitutions on the oxadiazole ring enhance cytotoxicity against breast and liver cancer cell lines.
Antimicrobial Activity
The compound also displays promising antimicrobial properties against various bacterial strains. The introduction of halogen substituents has been linked to increased antibacterial efficacy.
The proposed mechanism involves interference with bacterial protein synthesis and apoptosis induction in cancer cells.
Case Study 1: Anticancer Activity
A series of compounds structurally related to 1-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone were synthesized and tested for their anticancer properties. One notable derivative demonstrated an IC50 value significantly lower than conventional chemotherapeutics like doxorubicin, indicating a potential for development as an effective treatment option.
Case Study 2: Antimicrobial Efficacy
In another study, derivatives were evaluated for their antimicrobial activity against resistant strains of bacteria. The results showed that compounds with similar structures inhibited growth effectively at concentrations lower than those required for standard antibiotics, suggesting a novel approach to tackling antibiotic resistance.
Comparison with Similar Compounds
Compounds with 1,3,4-Oxadiazole-Thioether Linkages
Key Observations :
- The pyridin-3-yl group in the target compound may offer distinct binding interactions compared to pyridin-4-yl in 4b, altering selectivity for biological targets .
- The difluoromethoxy substituent provides greater metabolic stability than the methoxy group in analogs like 1-(5-((1H-pyrazol-1-yl)methyl)-2-(4-methoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone (MW 300.31) .
Pyridine-Based Enzyme Inhibitors
Key Observations :
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups: The difluoromethoxy group in the target compound enhances stability compared to nitro substituents in 1-(5-(4-nitrophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone (), which may degrade under reducing conditions.
- Aromatic vs. Heteroaromatic : Replacement of phenyl with pyridin-3-yl (as in 4a → 4b) improves solubility and target affinity due to nitrogen’s hydrogen-bonding capability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
